molecular formula C23H18N4O6S B2520369 Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-60-9

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2520369
CAS RN: 851947-60-9
M. Wt: 478.48
InChI Key: AKSSGPGZJCBHCN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18N4O6S and its molecular weight is 478.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research on related thieno[2,3-c]pyridazines shows significant antibacterial activities. These compounds, synthesized through various chemical reactions involving intermediates like carbohydrazide and acetylacetone, have been evaluated for their potential in treating bacterial infections. The antibacterial properties of these novel compounds underscore their importance in developing new antimicrobial agents (Al-Kamali et al., 2014).

Herbicidal Applications

Another area of application involves the synthesis of novel pyridazine derivatives with herbicidal activities. Starting from related ethyl esters, researchers have developed compounds capable of inhibiting chlorophyll at low concentrations, showcasing equal or higher herbicidal activities compared to commercial herbicides. These findings indicate the potential of such compounds in agricultural applications, offering a new approach to weed control (Xu et al., 2008).

Antimitotic Agents

Compounds within this chemical class have shown promise as antimitotic agents, with certain derivatives exhibiting antitumor activity in mice. These findings are crucial for the development of new cancer treatments, highlighting the therapeutic potential of pyridazine derivatives as potent antimitotic agents (Temple et al., 1992).

Synthesis and Characterization

The detailed synthesis and characterization of related compounds provide foundational knowledge for further chemical and pharmaceutical research. Studies involving the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, offer insights into the structural and electronic properties of similar compounds, facilitating the design of new materials and drugs (Viveka et al., 2016).

Adenosine A1 Receptor Modulators

Research into thieno[3,4-d]pyridazine derivatives has identified new allosteric modulators of the adenosine A1 receptor, which can influence cardiovascular and central nervous system functions. These findings open new pathways for the development of drugs targeting cardiovascular diseases and disorders related to the central nervous system (Ferguson et al., 2008).

Mechanism of Action

properties

IUPAC Name

ethyl 5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c1-2-33-23(30)20-17-13-34-21(19(17)22(29)26(25-20)15-6-4-3-5-7-15)24-18(28)12-14-8-10-16(11-9-14)27(31)32/h3-11,13H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSSGPGZJCBHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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